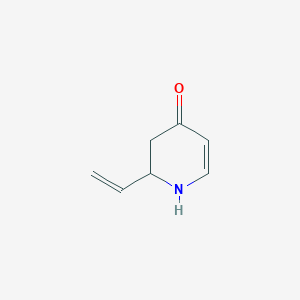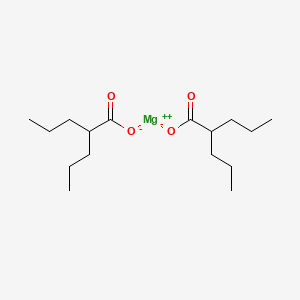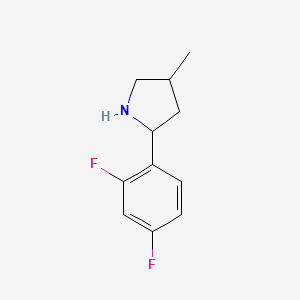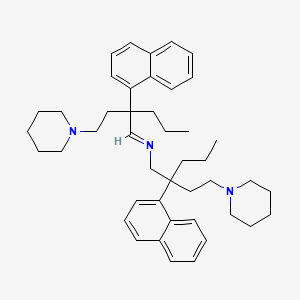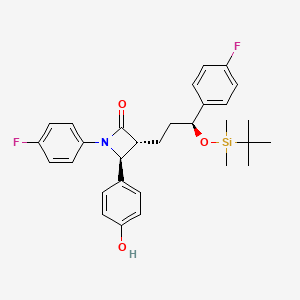
(3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one is a complex organic molecule characterized by the presence of multiple functional groups, including tert-butyldimethylsilyl, fluorophenyl, and hydroxyphenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction, often involving the use of a strong base like sodium hydride (NaH) and a suitable electrophile.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinones.
Reduction: Reduction reactions can target the azetidinone ring, potentially leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the azetidinone ring can produce amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorophenyl groups can enhance binding affinity to proteins, making it a valuable tool in drug discovery.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The fluorophenyl groups can enhance binding to proteins, while the azetidinone ring can interact with enzymes and other biological macromolecules. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-chlorophenyl)propyl)-1-(4-chlorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
- (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-bromophenyl)propyl)-1-(4-bromophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
Uniqueness
The uniqueness of (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one lies in its specific combination of functional groups. The presence of both fluorophenyl and hydroxyphenyl groups, along with the azetidinone ring, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C30H35F2NO3Si |
|---|---|
分子量 |
523.7 g/mol |
IUPAC 名称 |
(3R,4S)-3-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C30H35F2NO3Si/c1-30(2,3)37(4,5)36-27(20-6-10-22(31)11-7-20)19-18-26-28(21-8-16-25(34)17-9-21)33(29(26)35)24-14-12-23(32)13-15-24/h6-17,26-28,34H,18-19H2,1-5H3/t26-,27+,28-/m1/s1 |
InChI 键 |
WLELHZQTEAUEEQ-OZNIXHKMSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
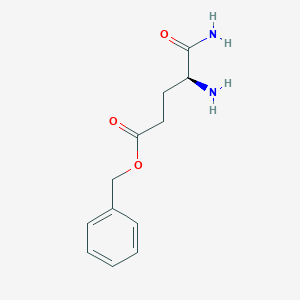

![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
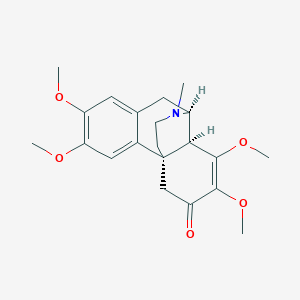
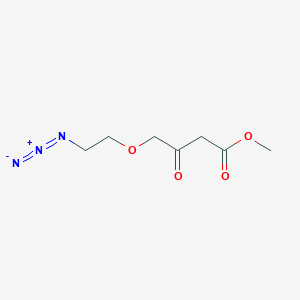
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
